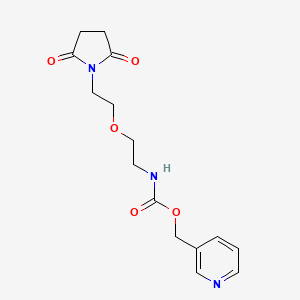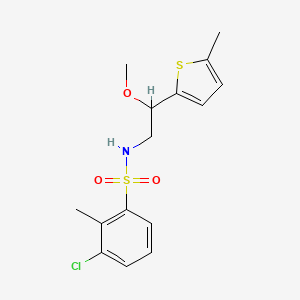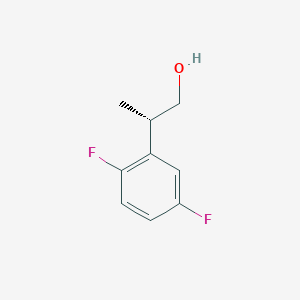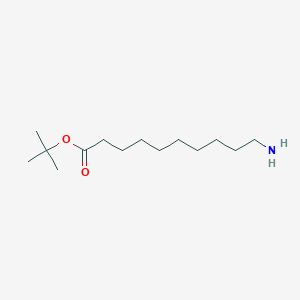
tert-Butyl 10-aminodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 10-aminodecanoate: is an organic compound with the molecular formula C14H29NO2. It is an ester derivative of 10-aminodecanoic acid, where the amino group is protected by a tert-butyl group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
科学的研究の応用
tert-Butyl 10-aminodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptide mimetics and other biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to protect amino groups.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
Target of Action
Compounds with a tert-butyl group have been known to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling .
Mode of Action
Compounds with a tert-butyl group are known for their unique reactivity patterns due to the crowded tert-butyl group . This reactivity allows them to interact with their targets in specific ways, leading to changes in the targets’ functions .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group’s unique reactivity pattern can lead to various changes in the function of its targets, potentially affecting cellular processes .
生化学分析
Biochemical Properties
The tert-butyl group in “tert-Butyl 10-aminodecanoate” has unique reactivity patterns due to its crowded structure. It has been used in various chemical transformations and has implications in biosynthetic and biodegradation pathways
Cellular Effects
The cellular effects of “this compound” are not well-studied. Related compounds with tert-butyl groups have shown effects on cellular processes. For example, tert-butyl alcohol has been identified as an OH radical inhibitor, affecting the degradation of certain organic compounds .
Molecular Mechanism
The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded structure, which could influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of “this compound” in laboratory settings are not well-documented. Related compounds with tert-butyl groups have shown changes in their effects over time. For example, the insertion of tert-butyl groups in certain compounds has been shown to affect the energy levels of molecular orbitals .
Metabolic Pathways
Related compounds with tert-butyl groups have been shown to be involved in co-metabolic biodegradation pathways .
Subcellular Localization
The subcellular localization of “this compound” is not well-documented. Related compounds with tert-butyl groups have been studied for their subcellular localization. For example, the telomerase reverse transcriptase (TERT), which contains a tert-butyl group, has been found to localize to nucleoli within the nucleus .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 10-aminodecanoate can be synthesized through the esterification of 10-aminodecanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of peptide coupling reagents like TBTU or TATU in the presence of organic bases can also facilitate the esterification process .
化学反応の分析
Types of Reactions: tert-Butyl 10-aminodecanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: 10-amino-1-decanol.
Substitution: Amides or carbamates.
類似化合物との比較
- tert-Butyl 9-aminononanoate
- tert-Butyl 11-aminoundecanoate
- tert-Butyl 12-aminododecanoate
Comparison: tert-Butyl 10-aminodecanoate is unique due to its specific chain length and the position of the amino group, which can influence its reactivity and applications. Compared to shorter or longer chain analogs, it may offer different solubility and stability properties, making it suitable for specific synthetic and industrial applications .
特性
IUPAC Name |
tert-butyl 10-aminodecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZRHLBZJLSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
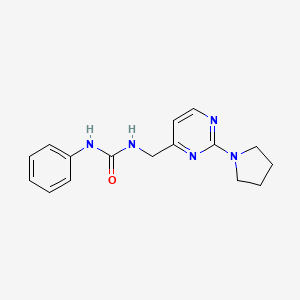
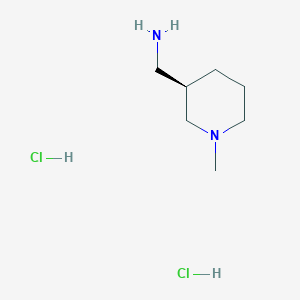
![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/no-structure.png)
![1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one](/img/structure/B2839840.png)
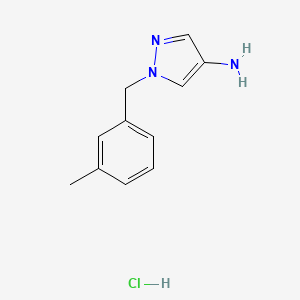

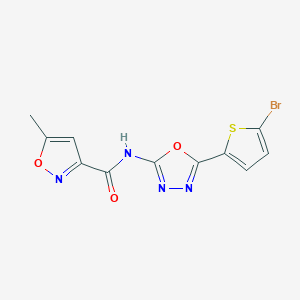
![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2839846.png)
![N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2839848.png)
